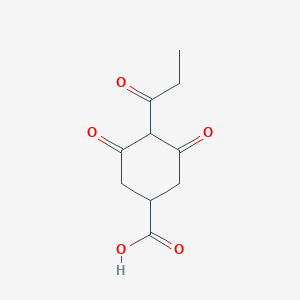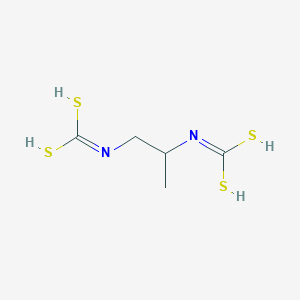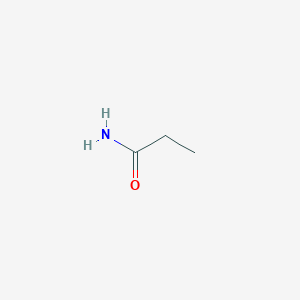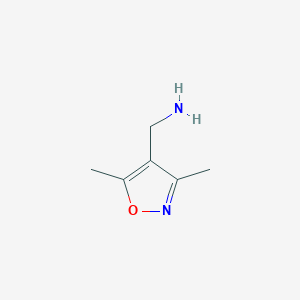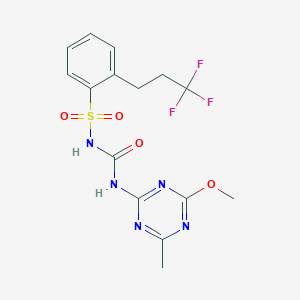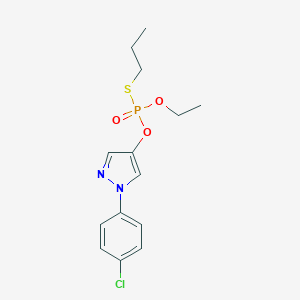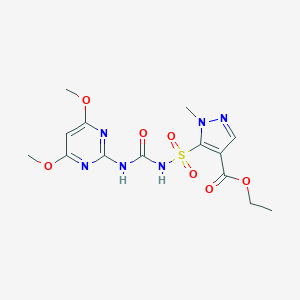![molecular formula C10H12ClNO2 B166736 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone CAS No. 127354-36-3](/img/structure/B166736.png)
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone, also known as Ketorolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory effects. Ketorolac is used to treat moderate to severe pain, and it is often used as an alternative to opioids due to its lower risk of addiction and respiratory depression. Ketorolac is synthesized through a multistep process, and it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and to increase the activity of antioxidant enzymes, such as superoxide dismutase. These effects suggest that 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone may have a protective effect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and it has a well-established mechanism of action. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone is also relatively safe, with a low risk of addiction and respiratory depression compared to opioids. However, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has some limitations for use in laboratory experiments. It has a short half-life, which may limit its effectiveness in some experimental models. Additionally, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone. One area of research is the development of more selective COX inhibitors that could reduce the risk of gastrointestinal and renal side effects associated with NSAIDs. Another area of research is the development of novel formulations of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone that could improve its pharmacokinetic properties and increase its effectiveness in treating pain and inflammation. Additionally, further research is needed to understand the long-term effects of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone on inflammation and oxidative stress, as well as its potential role in the treatment of chronic pain conditions.
Synthesemethoden
The synthesis of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone involves several steps, including the condensation of 4-(dimethylamino) phenol with chloroacetyl chloride to form 2-chloro-1-[4-(dimethylamino)phenyl]ethanone. This intermediate is then reacted with sodium hydroxide and 2-hydroxybenzyl alcohol to form the final product, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone. The synthesis of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has been extensively studied for its analgesic and anti-inflammatory effects. It has been shown to be effective in treating moderate to severe pain, including postoperative pain, dental pain, and musculoskeletal pain. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone is often used in combination with opioids to reduce the dose of opioids required and to minimize the risk of opioid-related side effects. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has also been studied for its anti-inflammatory effects, and it has been shown to be effective in reducing inflammation in animal models of arthritis and other inflammatory conditions.
Eigenschaften
CAS-Nummer |
127354-36-3 |
|---|---|
Produktname |
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone |
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)7-3-4-8(9(13)5-7)10(14)6-11/h3-5,13H,6H2,1-2H3 |
InChI-Schlüssel |
PPDSUFMSUJJKDW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)CCl)O |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)CCl)O |
Synonyme |
Ethanone, 2-chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







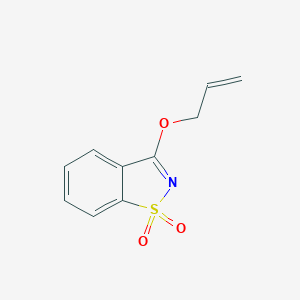
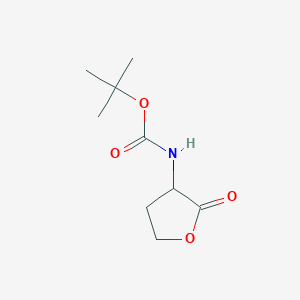
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
